
1-(3-Morpholin-4-ylpropanoylamino)-3-(3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Morpholin-4-ylpropanoylamino)-3-(3-nitrophenyl)urea, also known as MPN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
1-(3-Morpholin-4-ylpropanoylamino)-3-(3-nitrophenyl)urea serves as an important intermediate in the synthesis of various biologically active compounds. Wang et al. (2016) highlighted its role in creating derivatives with potential anticancer activities, indicating its importance in medicinal chemistry for designing small molecule inhibitors for cancer treatment. The study elaborated on the synthesis process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, showcasing its versatility in drug development processes Wang et al., 2016.
Material Science and Sensor Applications
In material science, the compound's derivatives have been explored for their unique properties. For instance, Su et al. (2013) synthesized novel acetylenes carrying urea groups for fluoride ion sensing, demonstrating the compound's utility in developing optical sensors. The study found that the synthesized polymers showed a colorimetric response upon interaction with fluoride ions, indicating their potential as sensitive materials for detecting environmental pollutants Su et al., 2013.
Agriculture and Environmental Sciences
In the context of agriculture and environmental sciences, derivatives of this compound have been studied for their potential to reduce emissions of greenhouse gases such as ammonia and nitrous oxide from fertilized soils. Abalos et al. (2012) investigated the use of urease inhibitors, which are related to the chemical structure of interest, in mitigating gaseous nitrogen losses from urea-fertilized crops. The inclusion of inhibitors was found to significantly reduce emissions, highlighting the compound's relevance in developing environmentally friendly agricultural practices Abalos et al., 2012.
Antimicrobial Activities
The compound and its derivatives have also been evaluated for antimicrobial activities. Zheng et al. (2010) synthesized a series of N-alkyl substituted urea derivatives, including those bearing the morpholine moiety, and tested them for antibacterial and antifungal properties. The study discovered that certain derivatives exhibited potent activities against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential as novel antimicrobial agents Zheng et al., 2010.
Eigenschaften
IUPAC Name |
1-(3-morpholin-4-ylpropanoylamino)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c20-13(4-5-18-6-8-24-9-7-18)16-17-14(21)15-11-2-1-3-12(10-11)19(22)23/h1-3,10H,4-9H2,(H,16,20)(H2,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXXGHSUOZDGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;dihydrochloride](/img/structure/B2804842.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2804843.png)
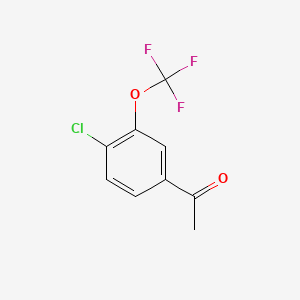

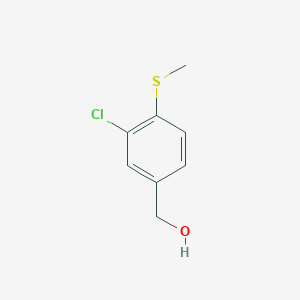
![(3E)-3-{[(2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2804849.png)
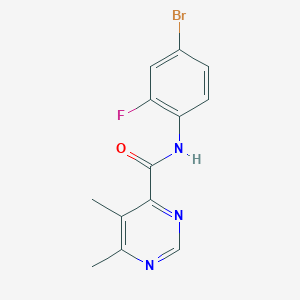
![N-methyl-2-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2804853.png)

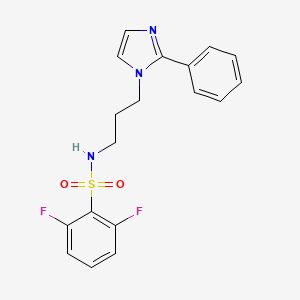
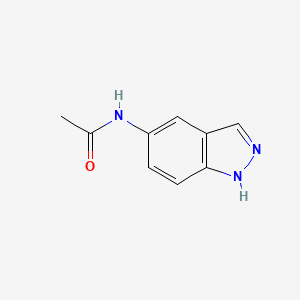

![1-{1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole](/img/structure/B2804863.png)